molecular formula C11H8BrNO3 B8578133 5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8578133
M. Wt: 282.09 g/mol
InChI Key: AOCINHYAPPQHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid: is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the bromination of 7-methyl-4-oxo-1H-quinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Condensation: Reagents like thionyl chloride, carbodiimides, or acid chlorides.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the quinoline ring system may play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like DNA replication, protein synthesis, or signal transduction .

Comparison with Similar Compounds

    7-methyl-4-oxo-1H-quinoline-2-carboxylic acid: Lacks the bromine atom at the 5-position.

    5-chloro-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid: Contains a chlorine atom instead of bromine at the 5-position.

    5-bromo-4-oxo-1H-quinoline-2-carboxylic acid: Lacks the methyl group at the 7-position.

Uniqueness:

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-5-2-6(12)10-7(3-5)13-8(11(15)16)4-9(10)14/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

AOCINHYAPPQHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.